2-chloro-6-{2-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]hydrazin-1-yl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-6-{2-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]hydrazin-1-yl}pyridine is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a C=N bond, which is formed by the condensation of an amine with a carbonyl compound. This particular compound is notable for its unique structure, which includes a chloro-substituted pyridine ring and a dinitrophenyl group.
Preparation Methods
The synthesis of 2-chloro-6-{2-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]hydrazin-1-yl}pyridine typically involves the condensation of 2,4-dinitrophenylhydrazine with a substituted cyclohexanone derivative. The reaction is carried out under acidic or basic conditions, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
2-chloro-6-{2-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]hydrazin-1-yl}pyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 2-chloro-6-{2-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]hydrazin-1-yl}pyridine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can interfere with biological processes. Additionally, the presence of the dinitrophenyl group allows for interactions with various enzymes and proteins, potentially leading to inhibition or activation of these biomolecules .
Comparison with Similar Compounds
Similar compounds to 2-chloro-6-{2-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]hydrazin-1-yl}pyridine include other Schiff bases and hydrazone derivatives. These compounds share the characteristic C=N bond but differ in their substituents and overall structure. For example:
N-(2,6-dibenzylidenecyclohexylidene)-N’-(2,4-dinitrophenyl)hydrazine: Similar structure but with different substituents on the cyclohexylidene ring.
2-Chloro-N-(2,4-dinitrophenyl)acetamide: Contains a similar dinitrophenyl group but with an acetamide moiety instead of a pyridine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-chloro-N-[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O4/c18-16-6-3-7-17(19-16)21-20-14-5-2-1-4-12(14)13-9-8-11(22(24)25)10-15(13)23(26)27/h3,6-10,12H,1-2,4-5H2,(H,19,21)/b20-14- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMGVNZCKKSFDZ-ZHZULCJRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC2=NC(=CC=C2)Cl)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C(=N/NC2=NC(=CC=C2)Cl)/C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.